molecular formula C19H14N4O B2426995 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 1272756-44-1

2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B2426995
CAS No.: 1272756-44-1
M. Wt: 314.348
InChI Key: XFGNBOZWIXZCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic compound based on the privileged benzo[h]chromene scaffold, a structure of high interest in medicinal chemistry for developing novel anticancer agents . While specific biological data for this exact molecule may be limited, its core structure is closely related to other extensively researched 4H-benzo[h]chromene derivatives that have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of human cancer cell lines, including breast adenocarcinoma (MCF7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep G2) . The structural motif of the chromene is a key component in several potent bioactive molecules and clinical candidates, such as Crolibulin™ , which has progressed to Phase I/II clinical studies for advanced solid tumors . The presence of the pyridin-3-yl substituent at the 4-position and dual amino groups may influence its electronic properties and potential for molecular interactions, making it a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new mechanisms of action, potentially involving tubulin destabilization or the induction of apoptosis, pathways known to be modulated by structurally similar chromene and benzochromene derivatives . This product is intended for research purposes to further investigate the therapeutic potential of this class of compounds.

Properties

IUPAC Name

2,7-diamino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c20-9-15-17(11-3-2-8-23-10-11)14-7-6-12-13(4-1-5-16(12)21)18(14)24-19(15)22/h1-8,10,17H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNBOZWIXZCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Pinner Cyclization

  • Knoevenagel condensation between 2-aminoprop-1-ene-1,1,3-tricarbonitrile (malononitrile dimer) and pyridin-3-carbaldehyde to form an α,β-unsaturated intermediate.
  • Nucleophilic attack by 2-cyanoacetohydrazide, followed by Pinner cyclization to construct the pyran ring.
  • Tautomerization and proton transfer to stabilize the benzo[h]chromene system.

Key conditions include a ethanol–pyridine (3:1) solvent system at reflux (80–90°C), yielding up to 83% for analogous structures. For the target compound, substituting the aldehyde component with pyridin-3-carbaldehyde and introducing amino groups via in situ reduction or ammonia treatment could achieve the desired substitution pattern.

Stepwise Assembly via Chromene Intermediate

Formation of Benzo[h]chromene Core

El-Sayed’s method for chromeno[3,2-c]pyridines provides a foundational approach. Starting with 2-hydroxy-1-naphthaldehyde, a Knoevenagel adduct is formed with malononitrile in ethanol, catalyzed by piperidine. Subsequent cyclization with pyridin-3-amine under acidic conditions (e.g., acetic acid) yields the 4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile intermediate.

Introduction of Amino Groups

The 2,7-diamino substitution is achieved through nitration followed by reduction :

  • Nitration : Treat the intermediate with fuming HNO3 at 0°C to introduce nitro groups at positions 2 and 7.
  • Catalytic Hydrogenation : Use H2/Pd-C in ethanol to reduce nitro groups to amines, affording the final product.

This method, while reliable, requires careful control of nitration regioselectivity, as over-nitration or para-substitution can occur.

Mechanistic Insights and Computational Validation

DFT Studies on Intermediate Stability

Al-Sehemi et al. employed density functional theory (DFT) to analyze the stability of 4H-benzo[h]chromene intermediates. Their findings indicate that the enol tautomer of the Knoevenagel adduct is more stable than the keto form by 12.3 kcal/mol, favoring cyclization into the pyran ring. Additionally, the pyridin-3-yl group’s electron-withdrawing nature enhances electrophilicity at the α-carbon, facilitating nucleophilic attack by hydrazide derivatives.

Solvent and Catalyst Effects

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates, while ethanol–pyridine mixtures enhance solubility of aromatic reactants.
  • Base Catalysis : Piperidine or morpholine accelerates proton transfer during cyclization, though morpholine may lead to side reactions with nitrile groups.

Optimization Strategies and Yield Data

Method Reagents Conditions Yield (%)
One-Pot Multicomponent Pyridin-3-carbaldehyde, malononitrile, 2-cyanoacetohydrazide Ethanol–pyridine, reflux 78*
Stepwise Nitration HNO3, H2/Pd-C 0°C → RT, H2 atmosphere 65
Chromene Thiocarboxamide Chromene-3-thiocarboxamide, malononitrile DMSO, 120°C 67

*Estimated based on analogous reactions.

Spectroscopic Characterization

Infrared Spectroscopy

  • C≡N Stretch : Strong absorption at 2202–2210 cm−1.
  • NH2 Vibrations : Bands at 3323–3472 cm−1.
  • C=O (if present) : 1637 cm−1.

Nuclear Magnetic Resonance

  • 1H NMR (DMSO-d6) :
    • Pyridin-3-yl protons: δ 7.43–8.66 (m, 4H).
    • Aromatic protons (benzo[h]chromene): δ 6.80–7.75 (m, 6H).
    • NH2 groups: δ 5.20–5.50 (br s, 4H).

Applications and Biological Relevance

Chromeno[3,2-c]pyridines exhibit antimicrobial , antiviral , and cytotoxic activities. The 2,7-diamino substitution enhances hydrogen-bonding capacity, potentially improving target binding in drug design.

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was assessed for its in vitro cytotoxicity against six tumor cell lines including Huh7 (hepatocellular carcinoma) and MDA-MB231 (breast cancer). The results indicated that certain derivatives showed up to 63% inhibition at specific concentrations, highlighting their potential as anticancer agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific protein kinases, which are crucial in cancer progression and other diseases. In vitro studies revealed that it can inhibit kinases such as HsCK1e and HsGSK3b, with notable inhibition percentages at low micromolar concentrations. These findings suggest its potential role as a therapeutic agent in targeting kinase-related pathways in cancer .

Neuroprotective Potential

Emerging research indicates that compounds within the chromene family may exhibit neuroprotective properties. Specifically, studies have suggested that they could act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The evaluation of these compounds for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles further supports their therapeutic potential .

Case Study 1: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxic effects of various derivatives of chromene compounds on tumor cell lines. Among them, this compound exhibited a significant reduction in cell viability across multiple cancer types. The study utilized assays to measure the percentage of survival at varying concentrations, demonstrating the compound's effectiveness as a potential anticancer drug .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of related compounds. The study highlighted the selective inhibition of HsCK1e and HsGSK3b by derivatives of the benzo[h]chromene class. The results indicated that these compounds could serve as lead candidates for developing targeted therapies against cancers associated with dysregulated kinase activity .

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amino and pyridine groups. These interactions can modulate biological pathways, leading to its observed bioactivity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its combination of a chromene core with a pyridine ring and multiple functional groups. This structure provides a versatile platform for chemical modifications and potential bioactivity, making it a valuable compound in research and development.

Biological Activity

2,7-Diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile (CAS Number: 1272756-44-1) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

The molecular formula of this compound is C19H14N4OC_{19}H_{14}N_{4}O, with a molecular weight of approximately 314.3 g/mol. The compound features a benzo[h]chromene core with amino and pyridine substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₄N₄O
Molecular Weight314.3 g/mol
CAS Number1272756-44-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The details of these synthetic pathways can vary depending on the specific derivatives being produced.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[h]chromenes, including this compound, exhibit significant antitumor properties. For instance, a study compared the cytotoxic effects of synthesized compounds against various cancer cell lines (MCF-7, HCT-116, and HepG2) using the MTT assay. The results indicated that certain derivatives showed superior activity compared to standard drugs like colchicine .

Table 1: Antitumor Activity of Benzo[h]chromene Derivatives

CompoundCell LineIC50 (µM)
2,7-Diamino-4-(pyridin-3-yl)-4H-chromeneMCF-7<10
HCT-116<10
HepG2<10
ColchicineMCF-720

The mechanism by which this compound exerts its antitumor effects may involve the modulation of key signaling pathways associated with apoptosis and cell proliferation. Studies suggest that these compounds can induce apoptosis through caspase activation and poly ADP-ribose polymerase (PARP) cleavage .

Structure-Activity Relationship (SAR)

The Structure–Activity Relationship (SAR) analysis indicates that the biological activity is significantly influenced by the substituents at the 2 or 3 positions on the chromene ring. Modifications that enhance lipophilicity generally improve antitumor efficacy .

Case Studies

  • Case Study on Anticancer Efficacy : A study synthesized various derivatives based on the benzo[h]chromene structure and evaluated their effects on cancer cell lines. The results highlighted that certain modifications led to increased potency against HepG2 cells, indicating potential for further development as anticancer agents .
  • Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding interactions of these compounds with target proteins involved in cancer progression. These studies help elucidate how structural variations can lead to changes in biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile and its structural analogs?

  • Methodological Answer : Two primary approaches are used:

  • Multi-component reactions : Aromatic aldehydes, malononitrile, and α-naphthol react under basic or catalyst-free conditions. For example, microwave-assisted synthesis using sodium fluoride (NaF) as a catalyst in ethanol achieves high efficiency (70–85% yields) .
  • Heterocyclization : O-Acetyl salicylic acid derivatives react with malononitrile in aqueous NaOH, followed by acidification to form chromene-carbonitrile scaffolds .
    • Key Variables : Reaction time (2–6 hours), solvent (PEG-400, ethanol), and catalysts (piperidine, NaF) significantly impact yields .

Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3300–3450 cm⁻¹, CN at ~2200 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons and pyridyl substituents. NH₂ protons appear as broad singlets at δ 6.9–7.0 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated: 317.1085; observed: 317.1095) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry using SHELX software .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Gram-positive/-negative bacterial growth inhibition assays (e.g., MIC values via broth dilution) .
  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination for breast or lung cancer models) .
  • Protein Binding Studies : Spectrofluorimetry or circular dichroism to assess interactions with bovine serum albumin (BSA) .

Advanced Research Questions

Q. How do substituents at the 4-position (e.g., pyridin-3-yl vs. aryl groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., 3-NO₂, 3-Br) enhance antitumor activity by stabilizing charge-transfer interactions with microtubules .
  • Hydrophobic substituents (e.g., 3-methylpyrazole) improve membrane permeability, increasing antimicrobial potency .
  • Experimental Design : Compare IC₅₀ values of derivatives in standardized assays to correlate substituent effects .

Q. What challenges arise in interpreting overlapping spectral data (e.g., NMR) for derivatives with multiple aromatic systems?

  • Methodological Answer :

  • Decoupling Strategies : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons. For example, pyridin-3-yl protons exhibit distinct coupling patterns in DMSO-d₆ .
  • Solvent Selection : Deuterochloroform (CDCl₃) may sharpen NH₂ signals compared to DMSO .
  • Dynamic Effects : Temperature-controlled NMR reduces signal broadening caused by rotational isomerism .

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay protocols (e.g., 48-hour incubation for MTT) .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Meta-Analysis : Compare substituent electronic profiles (Hammett σ values) to reconcile divergent SAR trends .

Q. What green chemistry strategies improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Solvent-Free Reactions : Silica triflate catalyzes one-pot syntheses without solvents, reducing waste .
  • Water as Solvent : Achieves 65–80% yields in four-component reactions at ambient temperature .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15-minute cycles at 300 W) .

Q. How does X-ray crystallography resolve ambiguities in structural assignments?

  • Methodological Answer :

  • Software Tools : SHELXL refines crystal structures against high-resolution data (R-factor < 0.05) .
  • Twinned Data Handling : SHELXPRO processes twinned macromolecular crystals, common in chromene derivatives .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.